molecular formula C12H18O2 B1346915 1,4-Diisopropoxybenzene CAS No. 7495-78-5

1,4-Diisopropoxybenzene

Cat. No. B1346915
CAS RN: 7495-78-5
M. Wt: 194.27 g/mol
InChI Key: HXINKONAVYDDKZ-UHFFFAOYSA-N
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Patent
US05332858

Procedure details

Following the procedure described above, hydroquinone di-isopropyl ether (5 mmol) was stirred with benzoyl chloride (10 mmol) for 3 hours (RT) to give hydroquinone dibenzoate in a yield of above 80% together with isopropyl chloride and 4-isopropoxyphenyl acetate in about 10%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[C:15]([Cl:23])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[C:15]([OH:22])(=[O:4])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:15]([OH:22])(=[O:4])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:5]1([CH:14]=[CH:13][C:8]([OH:9])=[CH:7][CH:6]=1)[OH:4].[CH:1]([Cl:23])([CH3:3])[CH3:2].[C:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:7][CH:6]=1)(=[O:22])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)(C)OC1=CC=C(OC(C)C)C=C1
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O.C(C1=CC=CC=C1)(=O)O.C1(O)=CC=C(O)C=C1
Name
Type
product
Smiles
C(C)(C)Cl
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.